![molecular formula C23H16FN5O2 B2871614 N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031552-80-3](/img/structure/B2871614.png)
N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
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Overview
Description
“N-(4-fluorobenzyl)-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a triazole ring and a quinazoline moiety . The triazole ring is a five-membered heterocyclic ring containing two carbon and three nitrogen atoms . The quinazoline is a bicyclic compound, consisting of two fused six-membered aromatic rings, a benzene ring and a pyrimidine ring .Scientific Research Applications
Anticancer Activity
Quinazoline derivatives have been recognized for their potential as therapeutic agents in cancer therapy, particularly in urinary bladder cancer . The structure-activity relationship of these compounds suggests that the nature of the substituents significantly influences their biological properties, including antitumor activity. HMS3472J12 may be investigated for its efficacy against specific cancer cell lines, leveraging its quinazoline core structure.
Antimicrobial Activity
The quinoxaline moiety, closely related to quinazoline, has been reported to possess versatile pharmacological properties, including antimicrobial activity . HMS3472J12 could be explored for its effectiveness against various microorganisms, potentially contributing to the development of new antibiotics.
Anticonvulsant Activity
Triazole derivatives are known for their pharmacological importance, including anticonvulsant activity . HMS3472J12, with its triazole component, may serve as a lead compound for the development of new antiepileptic drugs.
Anti-Inflammatory Activity
Compounds containing the triazoloquinazoline scaffold have shown anti-inflammatory properties . HMS3472J12 could be part of research aimed at discovering novel anti-inflammatory agents, which could be beneficial in treating conditions like arthritis.
Antidiabetic Activity
The broader class of quinazoline derivatives has been implicated in antidiabetic activity . HMS3472J12 could be examined for its ability to modulate blood glucose levels, offering a new avenue for diabetes treatment.
Antioxidant Activity
Quinazoline and triazole derivatives have been reported to exhibit antioxidant properties . HMS3472J12 could be valuable in oxidative stress-related research, possibly aiding in the prevention of diseases caused by free radicals.
Adenosine Receptor Antagonist Activity
Triazoloquinazoline compounds have been identified as adenosine receptor antagonists . HMS3472J12 could be explored for its potential therapeutic applications in neurological disorders where adenosine receptor modulation is beneficial.
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN5O2/c24-17-9-6-14(7-10-17)13-25-22(30)16-8-11-18-19(12-16)29-21(26-23(18)31)20(27-28-29)15-4-2-1-3-5-15/h1-12,28H,13H2,(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZGAOPBBARXNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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